molecular formula C21H18FN3S B11456975 7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11456975
M. Wt: 363.5 g/mol
InChI Key: KPZUIXJPVZPFRB-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, phenyl, and propylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which can then undergo cyclization with a suitable sulfur-containing reagent to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7-(4-Fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and propylsulfanyl groups can enhance its stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H18FN3S

Molecular Weight

363.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-4-propylsulfanylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H18FN3S/c1-2-12-26-21-19-18(15-6-4-3-5-7-15)13-25(20(19)23-14-24-21)17-10-8-16(22)9-11-17/h3-11,13-14H,2,12H2,1H3

InChI Key

KPZUIXJPVZPFRB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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